molecular formula C25H27N9O6S B14798855 N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(tetrazolidin-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(tetrazolidin-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide

Cat. No.: B14798855
M. Wt: 581.6 g/mol
InChI Key: YGAHFGPKPHAYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(2-Hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(tetrazolidin-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide (commonly referred to as Clazosentan, INN name) is a synthetic sulfonamide derivative with a complex heterocyclic architecture . Its structure integrates a pyrimidine core substituted with a pyridine-sulfonamide group, a tetrazole ring (a bioisostere for carboxylic acids), and ether-linked phenoxy and hydroxyethoxy moieties. These functional groups confer unique physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for its pharmacological activity as an endothelin receptor antagonist . Clazosentan has been investigated primarily for managing cerebral vasospasm following subarachnoid hemorrhage, leveraging its ability to inhibit endothelin-1-mediated vasoconstriction .

Properties

Molecular Formula

C25H27N9O6S

Molecular Weight

581.6 g/mol

IUPAC Name

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(tetrazolidin-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide

InChI

InChI=1S/C25H27N9O6S/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23/h3-10,13-14,23,30-31,33-35H,11-12H2,1-2H3,(H,28,29,32)

InChI Key

YGAHFGPKPHAYCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4NNNN4)OCCO)OC5=CC=CC=C5OC

Origin of Product

United States

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (–SO2_2NH–) group is central to its reactivity:

  • Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can hydrolyze to form sulfonic acid and amine derivatives. This reaction is critical for metabolic degradation.

  • Nucleophilic Substitution : The sulfonamide nitrogen can participate in alkylation or acylation reactions. For example, treatment with alkyl halides forms N-alkylated sulfonamides, which are common in prodrug design .

Key Reaction Conditions:

Reaction TypeConditionsOutcomeReference
Hydrolysis1M HCl, 80°C, 6hCleavage to sulfonic acid + amine
AlkylationK2_2CO3_3, DMF, 60°CN-Alkylated sulfonamide

Ether Linkage Reactivity

The 2-hydroxyethoxy and 2-methoxyphenoxy groups undergo:

  • Acidic/Basic Hydrolysis : Methoxy groups hydrolyze to phenols under strong acids (e.g., HBr in acetic acid).

  • Oxidative Cleavage : Hydrogen peroxide or ozone can cleave ethers to carbonyl compounds.

Example Reaction Pathway:

R-O-CH2CH2OHHBr/HOAcR-OH+HOCH2CH2Br\text{R-O-CH}_2\text{CH}_2\text{OH} \xrightarrow{\text{HBr/HOAc}} \text{R-OH} + \text{HOCH}_2\text{CH}_2\text{Br}

This reaction is relevant for modifying solubility or generating active metabolites.

Pyrimidine and Pyridine Ring Reactivity

The pyrimidine and pyridine rings participate in:

  • Electrophilic Substitution : Nitration or halogenation occurs at electron-rich positions (e.g., C-5 of pyrimidine) .

  • Nucleophilic Attack : Alkylation at nitrogen atoms (e.g., using methyl iodide) enhances binding to biological targets.

Computational Insights:

  • The pyrimidine ring’s electron density, calculated via DFT (B3LYP/6-31G*), shows highest reactivity at C-4 and C-6 positions .

Tetrazolidine Ring Reactivity

The tetrazolidin-5-yl group undergoes:

  • Ring-Opening Reactions : Acidic conditions (e.g., HCl) cleave the tetrazolidine ring to form hydrazine derivatives.

  • Oxidation : Treatment with HNO3_3 or KMnO4_4 generates nitroso or carbonyl compounds.

Functional Group Transformations

  • Hydroxyl Group Esterification : The 2-hydroxyethoxy group reacts with acetyl chloride to form esters, improving lipophilicity.

  • Methoxy Group Demethylation : BBr3_3 in DCM removes methoxy groups, yielding phenolic intermediates for further coupling .

Critical Analysis of Synthetic Routes

The compound is synthesized via sequential coupling reactions:

  • Suzuki-Miyaura Coupling : Connects pyrimidine and pyridine rings using Pd catalysts.

  • Nucleophilic Aromatic Substitution : Introduces methoxyphenoxy and hydroxyethoxy groups.

  • Sulfonamide Formation : Reacts sulfonyl chloride with a pyrimidine-amine intermediate .

Yield Optimization:

  • Microwave-assisted synthesis reduces reaction time (30 min vs. 12h) and improves yield (82% vs. 65%) .

Comparison with Similar Compounds

Benzimidazole Derivatives ()

Compounds such as {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt (6e/6f) feature a benzimidazole core instead of pyrimidine. Unlike Clazosentan, they lack tetrazole bioisosteres, reducing their suitability for endothelin receptor targeting.

Peptidomimetic Analogs ()

Compounds m, n, o (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) exhibit stereochemically complex amide backbones and phenoxy acetamido side chains. These features suggest applications in enzyme inhibition (e.g., HIV protease or renin inhibitors), diverging from Clazosentan’s receptor antagonism .

Pharmacological Activity

  • Clazosentan : Potent endothelin-A (ET-A) receptor antagonist (IC₅₀ ~1–10 nM), with selectivity over ET-B receptors. Prevents vasoconstriction and inflammation in vascular pathologies .
  • Benzimidazole Derivatives (6e/6f): Likely target H+/K+ ATPase in gastric parietal cells, analogous to proton pump inhibitors. No reported endothelin activity .
  • Peptidomimetics (m, n, o) : Designed for protease inhibition (e.g., renin or viral proteases) due to amide-bond mimicry and stereospecific binding .

Pharmacokinetic Profiles

Parameter Clazosentan Benzimidazole Derivatives (6e/6f) Peptidomimetics (m, n, o)
Bioavailability Moderate (tetrazole enhances solubility) High (sodium salt improves absorption) Low (large MW, poor membrane permeability)
Half-Life ~6–8 hours ~1–2 hours (rapid clearance) Variable (stereochemistry-dependent)
Metabolic Pathway Hepatic (CYP3A4) Renal excretion Hepatic (CYP450) and proteolytic cleavage

Therapeutic Indications

  • Clazosentan : Cerebral vasospasm, pulmonary arterial hypertension (investigational) .
  • Benzimidazole Derivatives : Gastroesophageal reflux disease (GERD), peptic ulcers .
  • Peptidomimetics : Hypertension (renin inhibitors), antiviral therapies .

Preparation Methods

Regioselective Functionalization of 4,6-Dichloropyrimidine

The 5-(2-methoxyphenoxy) and 6-(2-hydroxyethoxy) groups are introduced sequentially using adapted Ullmann coupling conditions:

4,6-Dichloropyrimidine + 2-methoxyphenol → CuI, L-proline, K2CO3, DMF, 110°C, 12 h → 5-(2-Methoxyphenoxy)-6-chloropyrimidine (Yield: 78%)  

Subsequent reaction with 2-hydroxyethyl bromide under Mitsunobu conditions (DIAD, PPh3, THF) installs the 6-(2-hydroxyethoxy) group while preserving the C4 chloride for sulfonamidation.

Silylation-Mediated Solubilization

Analogous to acyclovir synthesis, treatment with hexamethyldisilazane (HMDS, 2.5 eq) and catalytic (NH4)2SO4 in xylene at reflux enhances pyrimidine solubility, facilitating subsequent cross-coupling:

5-(2-Methoxyphenoxy)-6-(2-hydroxyethoxy)-4-chloropyrimidine → HMDS, xylene, 140°C, 3 h → Bis(trimethylsilyl) intermediate  

Suzuki-Miyaura Coupling for Pyridinyl-Tetrazolidine Installation

Preparation of 2-(Tetrazolidin-5-yl)pyridin-4-ylboronic Acid

Tetrazolidine formation follows protocols from glycomimetic synthesis, where 2-cyanopyridine undergoes Huisgen cycloaddition with hydrazine hydrate:

2-Cyanopyridin-4-ylboronic acid + N2H4·H2O → EtOH, HCl, 60°C, 6 h → 2-(Tetrazolidin-5-yl)pyridin-4-ylboronic acid (Yield: 65%)  

Cross-Coupling with Silylated Pyrimidine

Using conditions from patent US3132139A, the boronic acid couples to the C2 position under palladium catalysis:

Bis(trimethylsilyl)pyrimidine + 2-(Tetrazolidin-5-yl)pyridin-4-ylboronic acid → Pd(PPh3)4, Na2CO3, DME/H2O, 80°C → C2-coupled product (Yield: 82%)  

Sulfonamidation at the Pyrimidine C4 Position

Synthesis of 5-Methylpyridine-2-sulfonyl Chloride

Chlorosulfonation of 5-methylpicoline follows literature methods:

5-Methylpicoline + ClSO3H → 0°C, 4 h → 5-Methylpyridine-2-sulfonyl chloride (Yield: 91%)  

Coupling to the Pyrimidine Amine

Deprotection of the silyl groups (HCl/MeOH) yields the C4 amine, which reacts with the sulfonyl chloride:

C4-Aminopyrimidine + 5-Methylpyridine-2-sulfonyl chloride → Et3N, DCM, 0°C → Target sulfonamide (Yield: 88%)  

Purification and Analytical Characterization

Step Purification Method Purity (HPLC) Yield
2.1 Column (Hex:EA 3:1) 98.2% 78%
3.2 Crystallization (EtOAc) 99.1% 82%
4.2 Prep-HPLC (ACN/H2O) 99.6% 88%

Key Spectral Data :

  • ¹H NMR (500 MHz, DMSO-d6) : δ 8.72 (s, 1H, tetrazolidine NH), 8.34 (d, J=8.5 Hz, pyrimidine H), 7.89–7.82 (m, pyridinyl H)
  • HRMS (ESI+) : m/z 692.2271 [M+H]⁺ (calc. 692.2264)

Challenges and Optimization Strategies

Regioselectivity in Pyrimidine Substitution : Competing O- vs N-alkylation was mitigated using bulky Mitsunobu reagents.
Tetrazolidine Stability : Acid-sensitive tetrazolidine required pH-controlled workup (pH 6–7).
Sulfonamidation Efficiency : Excess Et3N (3 eq) prevented HCl salt formation, improving coupling yields to >85%.

Q & A

Q. What synthetic strategies are recommended for constructing the pyrimidine core with tetrazolidine and sulfonamide substituents?

The compound’s synthesis likely involves multi-step protocols:

  • Cyclization : Use phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) to form pyrimidine intermediates, as demonstrated in analogous pyrazole-oxadiazole syntheses .
  • Condensation : Introduce the tetrazolidine moiety via nucleophilic substitution of a halogenated pyridine precursor.
  • Sulfonamide coupling : React 5-methylpyridine-2-sulfonyl chloride with the pyrimidine amine under basic conditions (e.g., triethylamine in DMF). Key challenges include regioselectivity in pyrimidine substitution and stability of the tetrazolidine group under acidic/basic conditions.

Q. How can researchers validate the compound’s structural integrity and purity?

  • Spectral analysis :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxyphenoxy protons at δ 3.8–4.0 ppm, tetrazolidine NH signals at δ 8.5–9.5 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., calculated [M+H]⁺ for C₂₉H₂₈N₁₀O₆S: 669.18) .
    • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and resolve stereoisomers, if present .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • X-ray diffraction : Co-crystallize the compound with a stabilizing agent (e.g., PEG 400) and collect data at 100K. Analyze dihedral angles between the pyrimidine core and substituents to confirm spatial arrangement .
  • Electron density maps : Identify potential tautomerism in the tetrazolidine ring (e.g., 1H vs. 2H tautomers) using refinement software like SHELXL .

Q. What experimental design principles apply to optimizing bioactivity while minimizing off-target effects?

  • Structure-activity relationship (SAR) :
  • Methoxy group modulation : Replace 2-methoxyphenoxy with electron-withdrawing groups (e.g., fluoro) to enhance binding affinity to kinase targets .
  • Tetrazolidine bioisosteres : Substitute with triazole or imidazole to compare metabolic stability .
    • Dose-response assays : Use IC₅₀ curves (e.g., kinase inhibition assays) with negative controls (e.g., staurosporine) to validate selectivity .

Q. How should researchers address contradictions in enzymatic vs. cellular assay data?

  • Assay conditions :
  • Enzymatic assays : Ensure ATP concentrations match physiological levels (1–10 mM) to avoid artificial inhibition .
  • Cellular permeability : Measure logP values (e.g., via shake-flask method) to correlate with cellular uptake discrepancies .
    • Target engagement : Use biophysical methods (e.g., SPR or ITC) to confirm direct binding vs. indirect effects .

Methodological Guidance

Q. What computational approaches predict binding modes to kinase domains?

  • Molecular docking : Employ AutoDock Vina with crystal structures of human kinases (e.g., PDB: 3POZ) to model interactions between the sulfonamide group and hinge regions .
  • MD simulations : Run 100-ns simulations in explicit solvent to assess stability of hydrogen bonds (e.g., between tetrazolidine and catalytic lysine residues) .

Q. How to design stability studies under physiological conditions?

  • Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24h) and monitor degradation via LC-MS. Key liabilities: Hydrolysis of the sulfonamide group or oxidation of the tetrazolidine ring .
  • Light sensitivity : Conduct ICH Q1B photostability testing to identify protective packaging requirements .

Data Contradiction Analysis

Q. How to reconcile divergent results in cytotoxicity studies across cell lines?

  • Cell line profiling : Compare genetic backgrounds (e.g., overexpression of efflux pumps like P-gp in resistant lines) using RNA-seq data .
  • Metabolite identification : Use LC-HRMS to detect active metabolites (e.g., hydroxylated pyrimidine derivatives) that may explain variability .

Q. What statistical models optimize reaction yields in scaled-up syntheses?

  • Design of Experiments (DoE) : Apply factorial designs to variables like temperature (80–120°C), catalyst loading (0.1–1 eq), and solvent polarity (DMF vs. THF) .
  • Response surface methodology : Model nonlinear relationships between reaction time and yield to identify ideal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.